molecular formula C16H13NO4 B14631789 2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid CAS No. 53901-57-8

2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid

Cat. No.: B14631789
CAS No.: 53901-57-8
M. Wt: 283.28 g/mol
InChI Key: ZXOOQACZFSKTSK-UHFFFAOYSA-N
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Description

2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid is an organic compound with a complex structure that includes both aromatic and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid typically involves the reaction of 2-hydroxybenzaldehyde with 3-amino benzoic acid under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction, followed by purification steps such as recrystallization to obtain the pure product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins, potentially inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid
  • 2-{[3-(4-Hydroxyphenyl)acryloyl]amino}benzoic acid

Comparison:

  • 2-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid: Contains a methoxy group instead of a hydroxyl group, which can influence its reactivity and solubility.
  • 2-{[3-(4-Hydroxyphenyl)acryloyl]amino}benzoic acid: Similar structure but with the hydroxyl group in a different position, affecting its hydrogen bonding and interaction with molecular targets.

Uniqueness: 2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid is unique due to the specific positioning of the hydroxyl group, which can significantly impact its chemical properties and biological activities.

Properties

CAS No.

53901-57-8

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

2-[3-(2-hydroxyphenyl)prop-2-enoylamino]benzoic acid

InChI

InChI=1S/C16H13NO4/c18-14-8-4-1-5-11(14)9-10-15(19)17-13-7-3-2-6-12(13)16(20)21/h1-10,18H,(H,17,19)(H,20,21)

InChI Key

ZXOOQACZFSKTSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)O

Origin of Product

United States

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